Cas no 2785-58-2 (6-(8-Carboxy-2-hydroxy-4b,8-dimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid)

6-(8-Carboxy-2-hydroxy-4b,8-dimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid structure
2785-58-2 structure
Product Name:6-(8-Carboxy-2-hydroxy-4b,8-dimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
CAS No:2785-58-2
MF:C40H54O6
MW:630.853172779083
CID:268194
Update Time:2024-02-29

6-(8-Carboxy-2-hydroxy-4b,8-dimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • [3,3'-Biphenanthrene]-8,8'-dicarboxylicacid,4b,4'b,5,5',6,6',7,7',8,8',8a,8'a,9,9',10,10'-hexadecahydro-2,2'-dihydroxy-4b,4'b,8,8'-tetramethyl-1,1'-bis(1-methylethyl)-
    • [3,3'-Biphenanthrene]-8,8'-dicarboxylicacid,4b,4'b,5,5',6,6',7,7',8,8',8a,8'a,9,9',10,10'-hexadecahydro-2,2'-dihydroxy-4b,4'b
    • [12,12'-Bipodocarpa-8,11,13-triene]-16,16'-dioic acid,13,13'-dihydroxy-14,14'-diisopropyl- (8CI)
    • Macrophyllicacid (7CI)
    • Macrophyllic acid
    • 6-(8-Carboxy-2-hydroxy-4b,8-dimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl)-7-hydrox
    • 6-(8-Carboxy-2-hydroxy-4b,8-dimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
    • Inchi: 1S/C40H54O6/c1-21(2)31-23-11-13-29-37(5,15-9-17-39(29,7)35(43)44)27(23)19-25(33(31)41)26-20-28-24(32(22(3)4)34(26)42)12-14-30-38(28,6)16-10-18-40(30,8)36(45)46/h19-22,29-30,41-42H,9-18H2,1-8H3,(H,43,44)(H,45,46)
    • InChI Key: ITNCNPITYLLMNG-UHFFFAOYSA-N
    • SMILES: OC(C1(C)CCCC2(C)C3C=C(C(=C(C(C)C)C=3CCC21)O)C1C(=C(C(C)C)C2CCC3C(C(=O)O)(C)CCCC3(C)C=2C=1)O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 5
  • Complexity: 1090
  • Topological Polar Surface Area: 115
  • XLogP3: 8.372
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.